3-Methyl-4-(4-methylphenyl)butan-2-ol
Description
3-Methyl-4-(4-methylphenyl)butan-2-ol is a secondary alcohol with a molecular formula of C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure features a hydroxyl group (-OH) at the C2 position, a methyl group at C3, and a 4-methylphenyl substituent at C4.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(7-5-9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3 |
InChI Key |
KSPJDCCKKXMQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-(4-methylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (like acetophenone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-4-(4-methylphenyl)butan-2-ol may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen bromide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
3-Methyl-4-(4-methylphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylphenyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison: Alcohols vs. Ketones
3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1)
- Molecular Formula : C₁₁H₁₄O (MW: 162.23 g/mol) .
- Key Differences :
- Replaces the hydroxyl group (-OH) with a ketone (=O) at C2.
- Lower molecular weight and polarity compared to the alcohol.
- Ketones generally exhibit higher volatility (lower boiling points) but reduced solubility in polar solvents compared to alcohols.
2-Methyl-3-buten-2-ol (CAS 115-18-4)
- Molecular Formula : C₅H₁₀O (MW: 86.13 g/mol) .
- Key Differences :
- Tertiary alcohol with a conjugated alkene, leading to a lower boiling point (98–99°C ) and density (0.824 g/cm³ ).
- The absence of an aromatic ring reduces steric hindrance and lipophilicity compared to 3-Methyl-4-(4-methylphenyl)butan-2-ol.
Substituent Effects: Aromatic vs. Aliphatic Groups
4-Phenyl-2-butanone (CAS 2550-26-7)
- Molecular Formula : C₁₀H₁₂O (MW: 148.20 g/mol) .
- Key Differences: Phenyl substituent at C4 (vs. 4-methylphenyl in the target compound).
4-(4-Methylphenyl)butanoic Acid
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- Estimated boiling points for 3-Methyl-4-(4-methylphenyl)butan-2-ol are based on analogs with similar aromatic and alkyl substituents.
- Higher density compared to aliphatic alcohols (e.g., 2-Methyl-3-buten-2-ol) is due to the bulky 4-methylphenyl group.
Biological Activity
3-Methyl-4-(4-methylphenyl)butan-2-ol, also known as 2-(4-methylphenyl)butan-2-ol, is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Methyl-4-(4-methylphenyl)butan-2-ol is . The presence of a methyl group on the phenyl ring significantly influences its chemical reactivity and biological activity compared to similar compounds. The unique structure allows for diverse interactions within biological systems, making it a subject of pharmacological interest.
The biological activity of 3-Methyl-4-(4-methylphenyl)butan-2-ol can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It has been suggested that this compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects. This mechanism is consistent with findings from studies on similar compounds that exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Antimicrobial Effects
Research indicates that 3-Methyl-4-(4-methylphenyl)butan-2-ol exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) for various pathogens have been documented, highlighting its potential as an antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.070 - 8.95 |
| Enterococcus faecalis | 4.66 - 35.8 |
| Mycobacterium tuberculosis | 18.7 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxic effects of 3-Methyl-4-(4-methylphenyl)butan-2-ol have been explored. Studies using human cancer cell lines indicate that the compound exhibits varying degrees of cytotoxicity, which could be beneficial in cancer therapeutics. For instance, IC50 values for certain cancer cell lines were found to range from 1.4 to >10 µM, indicating significant potential for further development .
Case Studies
Several studies have investigated the biological activities of structurally related compounds, providing insights into the potential applications of 3-Methyl-4-(4-methylphenyl)butan-2-ol:
- Antibacterial Activity : A study evaluated the antibacterial activity of various derivatives and found that compounds with similar structures exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy.
- Anticancer Properties : Another investigation into related compounds revealed promising anticancer activities through mechanisms involving apoptosis induction in cancer cells. This finding underscores the potential of 3-Methyl-4-(4-methylphenyl)butan-2-ol as a candidate for further research in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
